molecular formula C8H5NO2 B1419824 3-(Pyridin-2-yl)propiolic acid CAS No. 858678-71-4

3-(Pyridin-2-yl)propiolic acid

Cat. No.: B1419824
CAS No.: 858678-71-4
M. Wt: 147.13 g/mol
InChI Key: PALVOZXUYYJTDL-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)propiolic acid is an organic compound with the molecular formula C8H5NO2. It is characterized by a pyridine ring attached to a propiolic acid moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3-(Pyridin-2-yl)propiolic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of coordination polymers involving metals such as silver, copper, and zinc . These interactions are primarily characterized by the formation of coordination bonds between the nitrogen atom in the pyridine ring and the metal ions. Additionally, this compound can act as a bidentate chelating agent, forming stable complexes with rare-earth ions like europium and terbium .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of vascular endothelial growth factor receptor 2 and platelet-derived growth factor-β, which are crucial in cell signaling and proliferation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as collagen synthesis and fibrosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition results in reduced collagen deposition, which is significant in the context of fibrosis and other related conditions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of collagen synthesis, which may have therapeutic implications for conditions such as liver fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to undergo oxidative metabolism, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, it may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pyridin-2-yl)propiolic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethynylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups, such as alcohols or alkanes.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

3-(Pyridin-2-yl)propiolic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 3-(Pyridin-3-yl)propiolic acid
  • 2-(Pyridin-2-yl)propiolic acid
  • 3-(Pyridin-4-yl)propiolic acid

Comparison: 3-(Pyridin-2-yl)propiolic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-pyridin-2-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALVOZXUYYJTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.3 mL of n-butyllithium solution (1.6M in hexane) is added dropwise at −10° C. to a solution of 1 g (9.7 mmol) of 2-ethynylpyridine in 30 mL of absolute THF and stirred for 30 minutes. At −78° C., dry ice is added batchwise and the reaction mixture is allowed to heat up to ambient temperature. After about 1 hour, the reaction mixture is evaporated down and the residue is taken up in 10 mL of 1N hydrochloric acid while cooling with ice. The precipitate is filtered off, rinsed with isopropanol and diethyl ether, and dried in the vacuum drying chamber at 70° C. Yield: 0.6 g (42% of theory); melting point: 130° C.; C8H5NO2 (M=147.13); calc.: molecular ion peak (M+H)+: 148; found: molecular ion peak (M+H)+: 148.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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